molecular formula C21H26N2O B14497733 N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine CAS No. 63992-28-9

N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine

Cat. No.: B14497733
CAS No.: 63992-28-9
M. Wt: 322.4 g/mol
InChI Key: MLVDEEOAFORGGV-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylaminobutyryl group attached to a phenyl-indanamine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine typically involves multiple steps, starting with the preparation of the indanamine core. This is followed by the introduction of the phenyl group and the dimethylaminobutyryl moiety. Common reagents used in these reactions include dimethylamine, phenylacetic acid, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of bonds and to avoid unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure specificity and yield. Common reagents include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various physiological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

N-(2-Dimethylaminobutyryl)-2-phenyl-1-indanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

CAS No.

63992-28-9

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

4-(dimethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)butanamide

InChI

InChI=1S/C21H26N2O/c1-23(2)14-8-13-20(24)22-21-18-12-7-6-11-17(18)15-19(21)16-9-4-3-5-10-16/h3-7,9-12,19,21H,8,13-15H2,1-2H3,(H,22,24)

InChI Key

MLVDEEOAFORGGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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